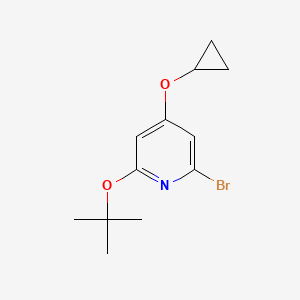
2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the second position, a tert-butoxy group at the sixth position, and a cyclopropoxy group at the fourth position on the pyridine ring. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine typically involves the bromination of 6-tert-butoxy-4-cyclopropoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives of the original compound.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: The major product is the hydrogenated pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine depends on its interaction with molecular targets. The bromine atom and the functional groups on the pyridine ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(tert-butoxy)-6-cyclopropylpyrimidine
- 2-Bromo-4-(tert-butoxy)-6-fluoropyridine
Uniqueness
2-Bromo-6-tert-butoxy-4-cyclopropoxypyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
2-bromo-4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-7-9(6-10(13)14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
LDSLIXKEQRSYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=CC(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















